Methyl 11-(1H-indol-3-YL)undecanoate
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Overview
Description
Methyl 11-(1H-indol-3-YL)undecanoate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(1H-indol-3-YL)undecanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the reaction of an appropriate aldehyde or ketone with phenylhydrazine, followed by esterification to introduce the methyl undecanoate group.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its high yield and efficiency. The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(1H-indol-3-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 11-(1H-indol-3-YL)undecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 11-(1H-indol-3-YL)undecanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 11-(1H-indol-3-YL)undecanoate can be compared with other indole derivatives, such as:
Methyl 1-(1H-indol-3-YL)methyl-2-naphthoate: Known for its antiviral activity.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral activity against Herpes Simplex Virus-1 (HSV-1).
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with an undecanoate chain, potentially offering distinct biological and chemical properties.
Properties
CAS No. |
114046-11-6 |
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Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 11-(1H-indol-3-yl)undecanoate |
InChI |
InChI=1S/C20H29NO2/c1-23-20(22)15-9-7-5-3-2-4-6-8-12-17-16-21-19-14-11-10-13-18(17)19/h10-11,13-14,16,21H,2-9,12,15H2,1H3 |
InChI Key |
WZYOCSSBUMLWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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